3-(2-Bromooxazol-5-yl)benzonitrile

Description

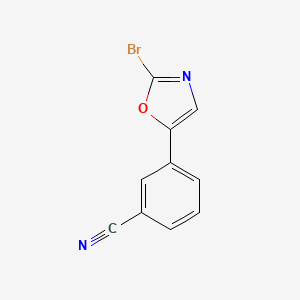

3-(2-Bromooxazol-5-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety attached to a 2-bromooxazole ring. The bromine substituent on the oxazole ring enhances its electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H5BrN2O |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

3-(2-bromo-1,3-oxazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H5BrN2O/c11-10-13-6-9(14-10)8-3-1-2-7(4-8)5-12/h1-4,6H |

InChI Key |

ZXWYRKNVMBVTGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(O2)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromooxazol-5-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the bromine and benzonitrile groups. One common method for synthesizing oxazole derivatives is the cyclization of α-haloketones with amides or nitriles. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives.

Scientific Research Applications

3-(2-Bromooxazol-5-yl)benzonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Industrial Applications: It can be employed in the synthesis of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromooxazol-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the benzonitrile group can influence the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall binding mechanism.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 3-(2-Bromooxazol-5-yl)benzonitrile, highlighting differences in heterocyclic cores, substituents, and applications:

Key Differences and Implications

Heterocyclic Core Variability: The oxazole core in the target compound offers a smaller ring size compared to 1,2,4-oxadiazole (compound 1) and isoxazole (compound 4h), affecting electronic properties and steric interactions.

Substituent Effects :

- Bromine in the target compound and compound 4h increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility.

- Pyridinyl in compound 1 introduces a basic nitrogen, enabling hydrogen bonding and enhancing antimicrobial activity .

Synthetic Routes: Compound 1 was isolated from Tropaeolum tuberosum via activity-guided fractionation, suggesting natural product inspiration . Compound 4h and the target compound likely utilize cycloaddition or cross-coupling reactions, as seen in . Compound 8 employed a nanocatalyst (Bi₂O₃-TiO₂), highlighting advancements in green chemistry for heterocycle synthesis .

Biological Activity :

- Compound 1 demonstrated broad-spectrum antimicrobial activity, with MICs of 1.5 μM against Enterococcus faecalis and Salmonella enteritidis, outperforming chloramphenicol (MIC = 3.5 μM) .

- The bromine in the target compound may enhance electrophilic reactivity, making it a candidate for covalent binding in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.